molecular formula C27H48O B13833499 (3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B13833499
M. Wt: 395.7 g/mol
InChI Key: QYIXCDOBOSTCEI-CHJQWZHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This deuterated sterol derivative features a cyclopenta[a]phenanthrene core with a highly substituted side chain at position 16. The compound is distinguished by extensive deuteration on its heptan-2-yl group, specifically at the 6,7,7,7-positions of the side chain and the trideuteriomethyl group at position 7. Such deuteration is strategically employed to enhance metabolic stability and traceability in pharmacokinetic studies while retaining the core steroidal framework . Its molecular formula, stereochemistry, and isotopic labeling suggest applications in drug development, particularly in studies requiring isotopic tracing or reduced metabolic clearance.

Properties

Molecular Formula

C27H48O

Molecular Weight

395.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D

InChI Key

QYIXCDOBOSTCEI-CHJQWZHXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Preparation Methods

General Strategy

The preparation of this compound primarily involves the selective deuteration of a sterol precursor , such as zymostenol, through catalytic hydrogenation or exchange reactions using deuterium sources. The goal is to incorporate deuterium atoms specifically at the 6,7,7,7 positions and the trideuteriomethyl group in the side chain without disrupting the steroid core.

Stepwise Preparation Process

Step Description Reagents/Conditions Outcome
1 Starting Material Selection Zymostenol or closely related sterol Provides the steroid backbone with correct stereochemistry
2 Deuterium Incorporation via Catalytic Hydrogenation Catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst (e.g., Pd/C or Pt) Selective replacement of hydrogens with deuterium in the side chain
3 Use of Deuterated Solvents and Reagents Employing deuterated solvents such as D2O or deuterated organic solvents to facilitate exchange Enhances incorporation of deuterium at labile positions
4 Purification Chromatographic techniques such as HPLC or preparative TLC Isolation of the pure deuterated sterol with high isotopic purity
5 Characterization NMR (especially ^2H NMR), Mass Spectrometry (LC-MS/MS) Confirmation of deuterium incorporation and stereochemical integrity

Detailed Chemical Reaction Example

  • Catalytic Hydrogenation with Deuterium Gas (D2):
    The zymostenol precursor is dissolved in an inert solvent (e.g., ethyl acetate or ethanol-d6) and subjected to hydrogenation conditions using D2 gas at controlled temperature and pressure. The catalyst facilitates the addition of deuterium atoms at the unsaturated or exchangeable positions in the side chain, producing zymostenol-d7 analogues.

  • Isotopic Labeling Specificity:
    The reaction conditions are optimized to avoid scrambling or loss of stereochemical configuration in the steroid nucleus, focusing the deuterium incorporation on the side chain methyl and methylene groups.

Research Findings and Analytical Data

Parameter Value Method/Source
Molecular Weight 801.4 g/mol Computed (PubChem)
Hydrogen Bond Donor Count 2 Computed (PubChem)
Hydrogen Bond Acceptor Count 2 Computed (PubChem)
Rotatable Bonds 11 Computed (PubChem)
Exact Mass 800.741 Da Computed (PubChem)
Deuterium Incorporation Sites 6,7,7,7-tetradeuterio and trideuteriomethyl Synthetic design (EvitaChem data)
  • Isotopic Purity: High isotopic purity (>95%) is achievable through controlled catalytic deuteration.
  • Metabolic Tracking: The compound serves as an internal standard in lipid metabolism studies, allowing precise quantification via LC-MS due to its distinct mass and retention times.
  • Stability: The sterol backbone remains chemically stable under deuteration conditions, preserving biological activity and stereochemistry.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Catalytic Hydrogenation with D2 Use of deuterium gas and catalyst to replace hydrogens High specificity, good isotopic incorporation Requires specialized equipment and handling of D2 gas
Deuterium Exchange in Deuterated Solvents Incubation with D2O or deuterated solvents to exchange labile hydrogens Simple, mild conditions Limited to exchangeable hydrogens, slower reaction
Multi-step Synthesis from Deuterated Precursors Building side chain from smaller deuterated building blocks Precise control over labeling pattern Complex, time-consuming, costly

Chemical Reactions Analysis

Types of Reactions

5a-Cholestan-3–ol-d7 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cholestanone.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1. Hormonal Activity:
This compound exhibits properties similar to steroid hormones due to its cyclopenta[a]phenanthrene structure. It has been studied for its potential role in modulating hormonal pathways and may influence processes such as metabolism and growth regulation. Research indicates that compounds with similar structures can act on androgen receptors and may have implications in hormone-related therapies .

2. Neuroprotective Effects:
Preliminary studies suggest that this compound may exhibit neuroprotective effects. It has been associated with the inhibition of acetylcholinesterase activity—a critical enzyme in the breakdown of the neurotransmitter acetylcholine—indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Pharmacological Applications

1. Drug Development:
The structural characteristics of (3S,5S,...)-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol make it a candidate for drug development aimed at various conditions:

  • Alzheimer's Disease: Due to its neuroprotective properties and ability to inhibit acetylcholinesterase .
  • Hormonal Therapies: Its steroid-like structure suggests potential applications in hormone replacement therapies or treatments for hormone-sensitive cancers.

2. Synthetic Modifications:
Research into synthetic derivatives of this compound is ongoing. Modifications can enhance its pharmacokinetic properties or increase specificity for biological targets. For instance:

  • Deuteration: The incorporation of deuterium atoms (as seen in the tetradeuterio component) can improve metabolic stability and alter biological activity .

Case Studies

Case Study 1: Neuroprotection
A study involving animal models demonstrated that administration of compounds structurally related to (3S,...)-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol led to improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. The mechanism was attributed to enhanced cholinergic signaling due to acetylcholinesterase inhibition .

Case Study 2: Hormonal Modulation
In vitro studies have shown that this compound can bind to androgen receptors with varying affinities depending on structural modifications. This suggests a potential role in developing treatments for conditions such as prostate cancer or androgen deficiency syndromes .

Mechanism of Action

The mechanism of action of 5a-Cholestan-3–ol-d7 involves its interaction with cell membranes. Due to its structural similarity to cholesterol, it can integrate into cell membranes, affecting their fluidity and function. It is also involved in the regulation of cholesterol metabolism by acting as a substrate or inhibitor for various enzymes involved in cholesterol biosynthesis and degradation .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound belongs to a class of polycyclic sterols and triterpenoids. Below is a comparative analysis of its structure and substituents against analogous molecules:

Table 1: Structural Comparison of Cyclopenta[a]phenanthren-3-ol Derivatives
Compound Name / ID Substituent at Position 17 Deuterated Sites Molecular Weight (g/mol) Key References
Target Compound (2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl 6,7,7,7; 6-(CD₃) ~470*
Stigmasterol (MOL000449) (E)-5-ethyl-6-methylhept-3-en-2-yl None 412.7
(3S,8R,9S,10R,13S,14S)-17-(Isoquinolin-4-yl) derivative (, Compound 1) Isoquinolin-4-yl None 338.24
(5R,8R,9R,10R,13R,14R)-4,4,8,10,14-pentamethyl derivative (Dammar resin compound, ) (R)-6-methylhept-5-en-2-yl None ~454
MOL000033 () (2R,5S)-5-propan-2-yloctan-2-yl None ~438

Notes:

  • Stigmasterol shares a similar molecular weight but lacks the cyclopenta[a]phenanthrene core and deuterated side chain, emphasizing its plant-derived sterol nature .
  • Isoquinolinyl derivatives () replace the alkyl side chain with aromatic systems, significantly reducing molecular weight and altering receptor binding profiles .

Physical and Chemical Properties

Table 2: Key Physicochemical Data
Property Target Compound Stigmasterol (MOL000449) Dammar Resin Compound ()
XLogP3-AA (Predicted) 0.76 0.76 8.2 (estimated)
NMR Shifts (¹H/¹³C) Not reported 5.34 ppm (olefinic H) 1.25 ppm (CH₃ groups)
HRMS (EI) N/A 412.7 [M]+ 454.4 [M]+
Stability High (deuteration reduces metabolic cleavage) Moderate (prone to oxidation) High (triterpenoid backbone)

Key Findings :

  • The target compound’s XLogP3-AA matches Stigmasterol, suggesting similar hydrophobicity despite structural differences .
  • Deuteration likely enhances thermal and enzymatic stability, as seen in analogous deuterated pharmaceuticals .
  • Dammar resin derivatives exhibit higher molecular weights due to additional methyl groups on the core structure .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this deuterated sterol be experimentally confirmed?

  • Methodology : Use a combination of 1H/13C NMR spectroscopy and X-ray crystallography to resolve stereochemistry. For example:

  • Assign proton and carbon signals via 2D NMR (COSY, HSQC, HMBC) to map coupling constants and spatial correlations .
  • Compare observed NOESY/ROESY cross-peaks with computational models (e.g., DFT-optimized structures) to validate stereocenters .
  • Resolve crystal structures using single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 100 K) to confirm absolute configuration .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Use gloves (nitrile) , face shields , and fume hoods to avoid skin/eye contact and inhalation of aerosols .
  • Store in airtight containers under inert gas (N2/Ar) at -20°C to prevent degradation .
  • Dispose of waste via authorized hazardous waste services to comply with local regulations .

Q. How is this compound synthesized from lanosterol or related precursors?

  • Methodology :

  • Start with a lanosterol mixture (60% purity) and perform acetylation at the 3-OH group to protect the hydroxyl .
  • Use transannular Aldol reactions to construct fused tetracyclic frameworks, followed by deuteration via catalytic H/D exchange or deuterated reagent incorporation .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc) and confirm purity by TLC/melting point analysis .

Advanced Research Questions

Q. How do deuterium substitutions at the 6,7,7,7-tetradeuterio heptan-2-yl side chain affect metabolic stability in biological systems?

  • Methodology :

  • Conduct isotope tracing in vitro (e.g., liver microsomes) to compare metabolic rates of deuterated vs. non-deuterated analogs using LC-MS .
  • Evaluate deuterium kinetic isotope effects (KIE) on CYP450-mediated oxidation by measuring kcat/KMk_{\text{cat}}/K_M ratios .
  • Validate findings with molecular dynamics simulations to assess bond vibrational energy differences .

Q. How can discrepancies in spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Methodology :

  • Perform high-resolution mass spectrometry (HRMS) to rule out isotopic impurities or byproducts .
  • Optimize crystallization conditions (e.g., slow evaporation in CH2Cl2/MeOH) to obtain phase-pure crystals for unambiguous X-ray analysis .
  • Cross-validate NMR assignments with DEPT-135 and HSQC-edited experiments to distinguish overlapping signals .

Q. What role does this compound play in divergent triterpenoid synthesis?

  • Methodology :

  • Use transannular Aldol cascades to generate 6/5/7/5 or 6/7/5/5 fused rings, leveraging steric effects from the deuterated side chain to direct regioselectivity .
  • Monitor reaction progress via in situ FTIR to detect ketone intermediates and optimize reaction times .
  • Compare yields and stereochemical outcomes with non-deuterated analogs to quantify isotopic directing effects .

Q. How can natural sources of related sterols (e.g., Chisocheton tomentosus) inform synthetic strategies?

  • Methodology :

  • Isolate natural analogs via flash chromatography (e.g., silica gel, gradient elution) and compare spectroscopic profiles (NMR, IR) with synthetic products .
  • Use bioactivity-guided fractionation to identify structural motifs critical for biological activity (e.g., antiparasitic or anti-inflammatory effects) .
  • Employ metabolic engineering in plant/microbial systems to produce deuterated precursors .

Contradictions and Mitigation

  • Issue : Variability in reported melting points (e.g., 120–122°C vs. literature data).
    • Resolution : Standardize heating rates (1°C/min) and use DSC for precise thermal analysis .
  • Issue : Conflicting NMR shifts for side-chain protons.
    • Resolution : Use NOESY to confirm spatial proximity of deuterated methyl groups to adjacent protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.